4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one
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Description
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one is a useful research compound. Its molecular formula is C18H11NO3 and its molecular weight is 289.29. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Transformation
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one is involved in various chemical synthesis processes. It reacts with phenylmalonyl dichloride and 3-phenylpropynamide to produce different compounds, including malonamic acid esters, and undergoes transformations with nucleophiles like hydrazine to form 1,2,4-triazole. These reactions are crucial in the synthesis of more complex molecules and have applications in developing new pharmaceuticals and materials (Komarov et al., 2005).
Acid Properties and Biological Media Behavior
The compound exhibits properties of weak OH acids and is easily methylated to form 4-methoxy derivatives. Its behavior in biological media, mainly existing in neutral form, is significant for its potential applications in biological and pharmaceutical research (Lalaev et al., 2006).
Formation of Carboxyketenes
In studies exploring carboxyketenes, 4-hydroxy-1,3-oxazin-6-ones have been used to prepare new derivatives and investigate their reactions under thermal conditions. This research is relevant for understanding the formation and stability of various ketenes, which are valuable in organic synthesis and material science (George et al., 2007).
Antimicrobial Activity
Research into the antimicrobial properties of 4-hydroxy-6H-oxazin-6-ones has shown significant bactericidal activity against bacteria like Staphylococcus aureus. These findings are vital for the development of new antibiotics and treatments for bacterial infections (Chernov et al., 2017).
Hydroxyapatite Catalyzed Cyclization
The compound's use in hydroxyapatite catalyzed cyclization processes for synthesizing oxazine derivatives is another area of research. This method is important for creating various organic compounds efficiently and sustainably (Thirunarayanan, 2014).
Chiral Oxazinones Synthesis
This compound is used in synthesizing chiral oxazinones, contributing to the study of stereochemistry and the development of chiral compounds in pharmaceutical and material sciences (Chang et al., 1994).
Synthesis of Novel Derivatives
The compound plays a role in the synthesis of novel derivatives, such as benzoxazinone derivatives, highlighting its versatility and importance in creating new compounds for various applications (Guguloth, 2021).
Properties
IUPAC Name |
4-hydroxy-5-phenyl-2-(2-phenylethynyl)-1,3-oxazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-17-16(14-9-5-2-6-10-14)18(21)22-15(19-17)12-11-13-7-3-1-4-8-13/h1-10,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVFQHUHVDYTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=C(C(=O)O2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.